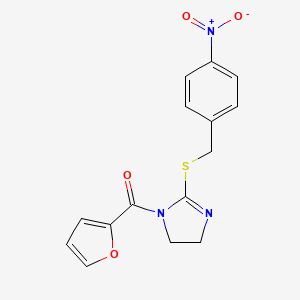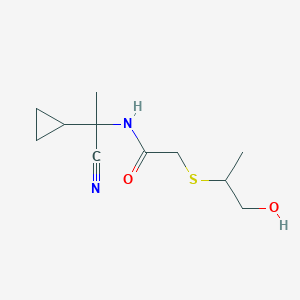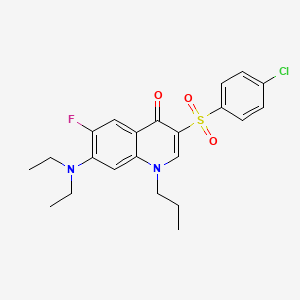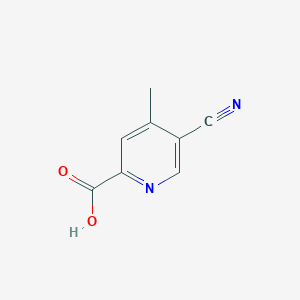![molecular formula C17H18F3N3O2 B2820262 [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 2320208-31-7](/img/structure/B2820262.png)
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been found to have a potential therapeutic effect in the treatment of various diseases.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity. This inhibition leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It has a high potency and selectivity for BTK, making it a useful tool for studying the role of BTK in disease pathogenesis. TAK-659 has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. TAK-659 is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One area of research is the development of TAK-659 as a potential therapeutic agent for cancer, autoimmune diseases, and inflammatory disorders. Another area of research is the investigation of the mechanism of action of TAK-659 and its effects on BTK signaling pathways. Additionally, the development of new synthetic methods for TAK-659 and its analogs may lead to the discovery of more potent and selective BTK inhibitors. Finally, the evaluation of the long-term safety and efficacy of TAK-659 in clinical trials is an important direction for future research.
Conclusion:
In conclusion, TAK-659 is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has a potent inhibitory effect on BTK activity, leading to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high potency and selectivity for BTK. However, its long-term safety and efficacy have not been fully established. Future research directions include the development of TAK-659 as a potential therapeutic agent, investigation of its mechanism of action, and evaluation of its long-term safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-methylpyrazole, piperidine, 4-trifluoromethoxybenzaldehyde, and various reagents. The synthesis process involves multiple steps, including the formation of intermediate compounds, purification, and isolation of the final product. The synthesis of TAK-659 requires expertise in organic chemistry and careful handling of chemicals.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK has been shown to reduce the proliferation and survival of cancer cells and to suppress the immune response in autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-14(9-10-21-22)15-4-2-3-11-23(15)16(24)12-5-7-13(8-6-12)25-17(18,19)20/h5-10,15H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFOEFSHKHDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)
![5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2820185.png)
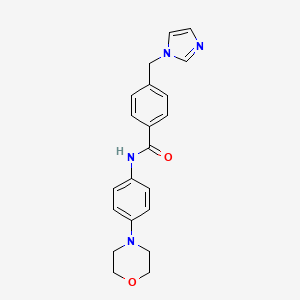
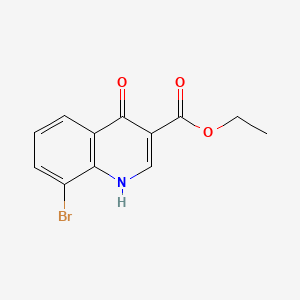
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2820189.png)
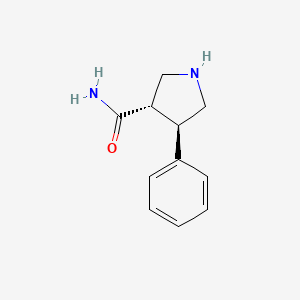
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)
